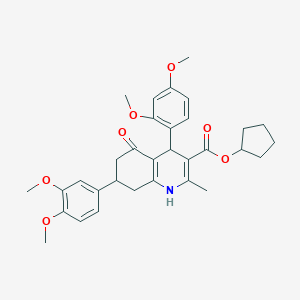
Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the cyclopentyl and dimethoxyphenyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C32H37NO7 |
|---|---|
Molekulargewicht |
547.6g/mol |
IUPAC-Name |
cyclopentyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO7/c1-18-29(32(35)40-21-8-6-7-9-21)30(23-12-11-22(36-2)17-27(23)38-4)31-24(33-18)14-20(15-25(31)34)19-10-13-26(37-3)28(16-19)39-5/h10-13,16-17,20-21,30,33H,6-9,14-15H2,1-5H3 |
InChI-Schlüssel |
WAZPUEUUPMCZQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OC5CCCC5 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OC5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418380.png)

![3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418382.png)
![3-amino-4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418383.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B418384.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B418389.png)


![2-[(2-Chlorobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B418394.png)
![4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B418395.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B418396.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B418399.png)
![2-{[1-benzoyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B418400.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418402.png)
